1-(1-Acetylpiperidin-4-yl)-3-methylurea
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Overview
Description
“1-(1-Acetylpiperidin-4-yl)-3-methylurea” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “1-(1-Acetylpiperidin-4-yl)-3-methylurea” consists of a piperidine ring with an acetyl group at the 1-position and a methylurea group at the 3-position . The exact 3D structure would require further computational or experimental analysis.Chemical Reactions Analysis
Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-3-methylurea”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “1-(1-Acetylpiperidin-4-yl)-3-methylurea” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Acetylpiperidin-4-yl)-3-methylurea” include a molecular weight of 156.23 . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It also has a molar refractivity of 45.0±0.3 cm3 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine-containing compounds serve as crucial building blocks in drug construction. Their synthesis has been widespread due to their significance in the pharmaceutical industry. Researchers have explored various methods for the synthesis of substituted piperidines, aiming for cost-effective and efficient approaches . The piperidine cycle appears in more than twenty classes of pharmaceuticals, including alkaloids and synthetic derivatives. Investigating the pharmacological potential of these compounds is essential for drug discovery .
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant activity. Piperine, found in plants of the Piperaceae family, can hinder or suppress free radicals due to its piperidine moiety .
Chemical Synthesis
Researchers continue to develop methods for the synthesis of piperidine derivatives. These include intra- and intermolecular reactions leading to various piperidine structures, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic compounds find applications in drug design and other fields .
Biological Evaluation
Recent scientific advances focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety. Investigating the biological activity of synthetic and natural piperidines helps identify suitable substrates for drug development .
Safety and Hazards
The safety data sheet for a similar compound, “1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid”, suggests that if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed off immediately . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted .
Future Directions
Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-3-methylurea”, have potential for future research and development in the pharmaceutical industry due to their presence in various classes of drugs . Further studies could focus on the synthesis, characterization, and biological evaluation of these compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, 1-(1-acetylpiperidin-4-yl)-3-adamantan-1-ylurea (ar9281), was subjected to a phase iia trial to assess its effectiveness in patients with impaired glucose tolerance and mild to moderate hypertension . This suggests that 1-(1-Acetylpiperidin-4-yl)-3-methylurea may have similar ADME properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)12-5-3-8(4-6-12)11-9(14)10-2/h8H,3-6H2,1-2H3,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPKLUSRVIKVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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